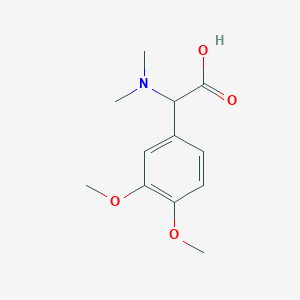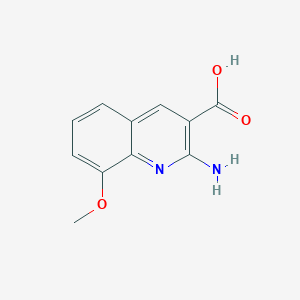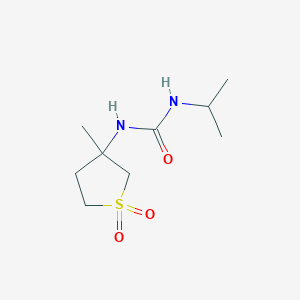![molecular formula C6H7N7 B12112554 (E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12112554.png)
(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is (E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine .
- It belongs to the class of heterocyclic compounds containing both a pyridazine ring and a triazole moiety.
- These compounds have gained attention due to their potential biological activities, including antibacterial, antifungal, and antidepressant properties .
Preparation Methods
- The synthesis of this compound involves several steps:
Starting Material: Begin with .
Dibromomethane Reaction: React dimethyl 4-hydroxyisophthalate with dibromomethane to obtain .
Hydrazine Hydrate Treatment: Treat the latter compound with excess hydrazine hydrate to form the tetrahydrazide.
Cyclization: Cyclize the tetrahydrazide using ethanolic potassium hydroxide, carbon disulfide, and hydrazine hydrate to obtain the tetrakis-1,2,4-triazolyl derivative.
Cyclocondensation: Finally, perform cyclocondensation with substituted chalcones to yield the target product.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include hydrazine hydrate, potassium hydroxide, and carbon disulfide.
- Major products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors).
Medicine: Assess its pharmacological properties (e.g., antimicrobial, anticancer).
Industry: Consider its use in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains an area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- Similar compounds include other triazolothiadiazepines or heterocyclic derivatives.
- Highlight its unique features, such as specific substituents or structural motifs.
Remember that this compound’s properties and applications are still being explored, and further research is needed to fully understand its potential.
Properties
Molecular Formula |
C6H7N7 |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine |
InChI |
InChI=1S/C6H7N7/c7-10-5-1-2-6(12-11-5)13-4-8-3-9-13/h1-4,6H,7H2/b10-5+ |
InChI Key |
GMFAYPHYFMDWHE-BJMVGYQFSA-N |
Isomeric SMILES |
C1=C/C(=N\N)/N=NC1N2C=NC=N2 |
Canonical SMILES |
C1=CC(=NN)N=NC1N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B12112474.png)
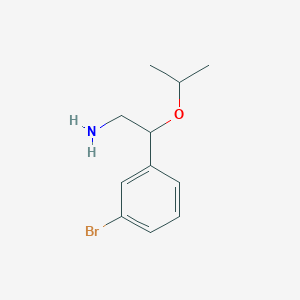
![4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12112486.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12112490.png)
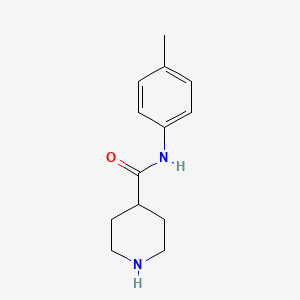
![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol](/img/structure/B12112499.png)
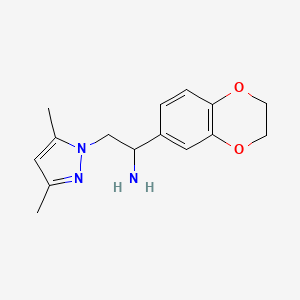

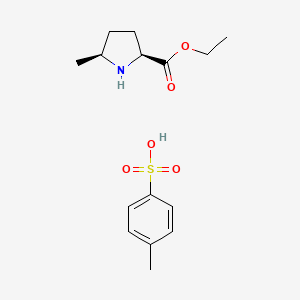
![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)
